![molecular formula C6H10BrNO4 B14573603 N-[(2-Bromoethoxy)carbonyl]-L-alanine CAS No. 61445-15-6](/img/structure/B14573603.png)
N-[(2-Bromoethoxy)carbonyl]-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Bromoethoxy)carbonyl]-L-alanine is a chemical compound with the molecular formula C6H10BrNO4 It is a derivative of L-alanine, an amino acid, and contains a bromoethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromoethoxy)carbonyl]-L-alanine typically involves the reaction of L-alanine with 2-bromoethanol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product by the addition of a brominating agent such as N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromoethoxy)carbonyl]-L-alanine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve mild bases and solvents like ethanol or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted alanine derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
N-[(2-Bromoethoxy)carbonyl]-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modifying proteins and peptides.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromoethoxy)carbonyl]-L-alanine involves its interaction with nucleophiles and electrophiles. The bromoethoxycarbonyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-Bromosuccinimide (NBS): A brominating agent used in similar substitution reactions.
N-Chlorosuccinimide (NCS): A chlorinating agent with similar reactivity.
N-Iodosuccinimide (NIS): An iodinating agent used in electrophilic halogenation reactions.
Uniqueness
N-[(2-Bromoethoxy)carbonyl]-L-alanine is unique due to its specific structure, which combines the properties of L-alanine with a bromoethoxycarbonyl group.
Properties
CAS No. |
61445-15-6 |
|---|---|
Molecular Formula |
C6H10BrNO4 |
Molecular Weight |
240.05 g/mol |
IUPAC Name |
(2S)-2-(2-bromoethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H10BrNO4/c1-4(5(9)10)8-6(11)12-3-2-7/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1 |
InChI Key |
WVUIOLTXGAABTR-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OCCBr |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


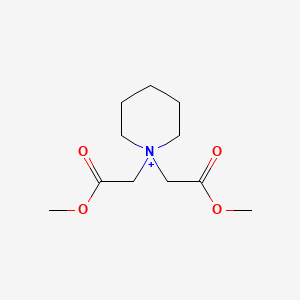

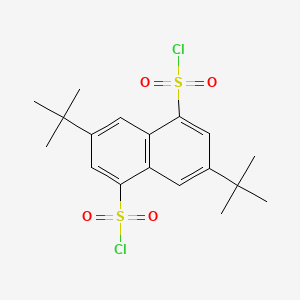
![2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole](/img/structure/B14573556.png)
![1-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14573563.png)
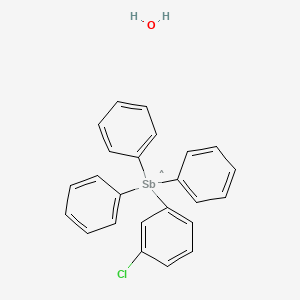
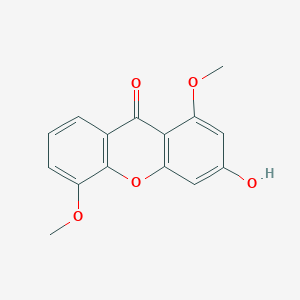
![Difluoro[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]acetonitrile](/img/structure/B14573583.png)
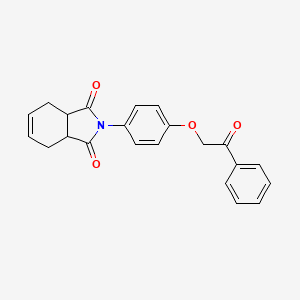
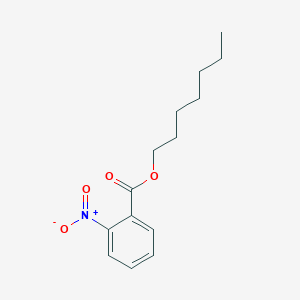
![2,6-Bis[(pyridazin-3-yl)sulfanyl]-4-(2,4,4-trimethylpentan-2-yl)cyclohexan-1-one](/img/structure/B14573611.png)

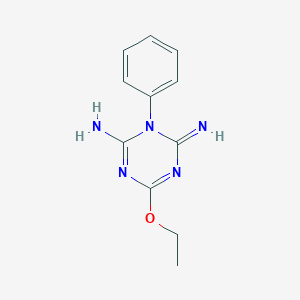
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-3-methyl-](/img/structure/B14573637.png)
